molecular formula C42H52N8O3 B611517 (2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide CAS No. 1603845-42-6

(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide

Cat. No. B611517
M. Wt: 716.93
InChI Key: GKJWHLDKQULMHJ-PZMWFESPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TX2-121-1 acts to inhibit HER3-dependent signalling and growth, to target HER3 for proteasome-mediated degradation. TX2-121-1 targets degradation reduces the amount of HER3 available to form the HER3 heterodimers believed to be required for cellular activity. TX2-121-1 is an analogue of TX1-85-1.

Scientific Research Applications

Antimicrobial Activity

  • Compounds with structural similarities to "(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide" have been shown to possess antimicrobial properties. For instance, Abdel-Gawad et al. (2003) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their in vitro antimicrobial activity, with some compounds active at 100 µg/ml against bacterial and fungal agents (Abdel-Gawad et al., 2003).

Anticancer and Anti-5-Lipoxygenase Agents

  • A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. The study discussed the structure-activity relationship of these compounds (Rahmouni et al., 2016).

Radioprotective Activities

  • The synthesis of pyrazolo[3,4-d]pyrimidines containing amino acid moieties and their evaluation for anticancer and radioprotective activities were reported by Ghorab et al. (2009). They identified several compounds with significant activity in this regard (Ghorab et al., 2009).

Novel Isoxazolines and Isoxazoles

  • Research conducted by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition provided insights into the creation of new chemical entities with potential pharmaceutical applications (Rahmouni et al., 2014).

In Vitro Anticancer Activity

  • Taylor and Patel (1992) reported on pyrazolo[3,4-d]pyrimidine analogues of an antitumor agent and their in vitro cell growth inhibitory activity, highlighting the potential of these compounds in cancer research (Taylor & Patel, 1992).

properties

CAS RN

1603845-42-6

Product Name

(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide

Molecular Formula

C42H52N8O3

Molecular Weight

716.93

IUPAC Name

(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide

InChI

InChI=1S/C42H52N8O3/c1-3-36(51)47-34-22-31(9-10-35(34)53-33-7-5-4-6-8-33)38-37-39(43)45-26-46-40(37)50(48-38)32-12-16-49(17-13-32)18-15-44-41(52)27(2)11-14-42-23-28-19-29(24-42)21-30(20-28)25-42/h3-10,22,26-30,32H,1,11-21,23-25H2,2H3,(H,44,52)(H,47,51)(H2,43,45,46)/t27-,28?,29?,30?,42?/m1/s1

InChI Key

GKJWHLDKQULMHJ-PZMWFESPSA-N

SMILES

O=C(NCCN1CCC(N2N=C(C3=CC=C(OC4=CC=CC=C4)C(NC(C=C)=O)=C3)C5=C(N)N=CN=C52)CC1)[C@H](C)CCC67CC8CC(C7)CC(C8)C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TX2-121-1;  TX 21211;  TX 2-121-1.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide
Reactant of Route 2
Reactant of Route 2
(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide
Reactant of Route 3
Reactant of Route 3
(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide
Reactant of Route 4
Reactant of Route 4
(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide
Reactant of Route 5
Reactant of Route 5
(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide
Reactant of Route 6
Reactant of Route 6
(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide

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